molecular formula C31H19N3O8 B10896790 Pyridine-2,6-diyldibenzene-4,1-diyl bis(2-nitrobenzoate)

Pyridine-2,6-diyldibenzene-4,1-diyl bis(2-nitrobenzoate)

Cat. No.: B10896790
M. Wt: 561.5 g/mol
InChI Key: CRSZGIJKSOFCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE is a complex organic compound that features a combination of nitrobenzoyl and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl and pyridyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE is unique due to the presence of both nitrobenzoyl and pyridyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C31H19N3O8

Molecular Weight

561.5 g/mol

IUPAC Name

[4-[6-[4-(2-nitrobenzoyl)oxyphenyl]pyridin-2-yl]phenyl] 2-nitrobenzoate

InChI

InChI=1S/C31H19N3O8/c35-30(24-6-1-3-10-28(24)33(37)38)41-22-16-12-20(13-17-22)26-8-5-9-27(32-26)21-14-18-23(19-15-21)42-31(36)25-7-2-4-11-29(25)34(39)40/h1-19H

InChI Key

CRSZGIJKSOFCMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.